cis-5-Allyl-5-(1-methoxyethyl)-2-methyl-1,3-dioxane is a chemical compound categorized within the dioxane class, characterized by a six-membered ring containing two oxygen atoms. This compound features a unique structural arrangement that includes an allyl group, a methoxyethyl group, and a methyl group attached to the dioxane ring. The compound has the molecular formula and a molecular weight of approximately 200.27 g/mol. Its IUPAC name is 5-(1-methoxyethyl)-2-methyl-5-prop-2-enyl-1,3-dioxane .
This compound can be sourced from various chemical suppliers and is primarily used in organic synthesis and research applications. It is classified as an organic compound due to its carbon-based structure and falls under the category of cyclic ethers due to the presence of the dioxane ring.
The synthesis of cis-5-Allyl-5-(1-methoxyethyl)-2-methyl-1,3-dioxane can be achieved through several methods:
The molecular structure of cis-5-Allyl-5-(1-methoxyethyl)-2-methyl-1,3-dioxane can be represented as follows:
| Property | Data |
|---|---|
| CAS Number | 22644-65-1 |
| Molecular Formula | |
| Molecular Weight | 200.27 g/mol |
| IUPAC Name | 5-(1-methoxyethyl)-2-methyl-5-prop-2-enyl-1,3-dioxane |
| InChI | InChI=1S/C11H20O3/c1-5-6-11(9(2)12-4)7-13-10(3)14-8-11/h5,9-10H,1,6-8H2,2-4H3 |
| InChI Key | SZZGKCYDGKYICS-UHFFFAOYSA-N |
| Canonical SMILES | CC1OCC(CO1)(CC=C)C(C)OC |
The structure features a dioxane ring with substituents that contribute to its reactivity and potential applications .
cis-5-Allyl-5-(1-methoxyethyl)-2-methyl-1,3-dioxane is involved in various chemical reactions:
The mechanism of action for cis-5-Allyl-5-(1-methoxyethyl)-2-methyl-1,3-dioxane involves its interaction with specific biological targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved depend on the context of its use and the specific targets it interacts with .
The physical properties of cis-5-Allyl-5-(1-methoxyethyl)-2-methyl-1,3-dioxane include:
Key chemical properties include:
The compound's stability and reactivity depend on environmental conditions such as temperature and pH levels.
cis-5-Allyl-5-(1-methoxyethyl)-2-methyl-1,3-dioxane has several applications in scientific research:
CAS No.: 25560-91-2
CAS No.: 39148-58-8
CAS No.:
CAS No.: 127886-77-5